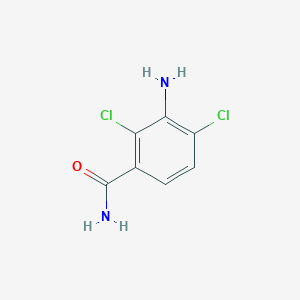

3-Amino-2,4-dichlorobenzamide

Beschreibung

BenchChem offers high-quality 3-Amino-2,4-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6Cl2N2O |

|---|---|

Molekulargewicht |

205.04 g/mol |

IUPAC-Name |

3-amino-2,4-dichlorobenzamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H2,11,12) |

InChI-Schlüssel |

PCUKSZVLKIIZRT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1C(=O)N)Cl)N)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5), a substituted benzamide of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogs and employs predictive methodologies to provide insights into its physicochemical properties, plausible synthetic routes, and potential spectroscopic characteristics. Furthermore, this document outlines detailed, generalized experimental protocols for the synthesis and characterization of novel benzamide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and related molecular scaffolds.

Introduction and Molecular Overview

3-Amino-2,4-dichlorobenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with both an amide and an amino group, along with two chlorine atoms. The specific arrangement of these functional groups—an amino group at the 3-position, and chlorine atoms at the 2- and 4-positions—is anticipated to confer distinct electronic and steric properties that can influence its chemical reactivity, biological activity, and physical characteristics.

The benzamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The presence and positioning of the amino and dichloro substituents on the phenyl ring can significantly modulate the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and development involving this compound.

Caption: Chemical structure of 3-Amino-2,4-dichlorobenzamide.

Physicochemical Properties

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1360623-95-5 | - |

| Molecular Formula | C₇H₆Cl₂N₂O | - |

| Molecular Weight | 205.04 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Based on similar benzamide derivatives |

| Melting Point | Predicted: 160-180 °C | Based on substituted dichlorobenzamides |

| Boiling Point | Predicted: >300 °C (with decomposition) | High polarity and potential for hydrogen bonding suggest a high boiling point |

| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar amino and amide groups suggests some aqueous solubility, while the dichlorinated aromatic ring enhances solubility in organic solvents. |

Synthesis and Purification

A plausible synthetic route for 3-Amino-2,4-dichlorobenzamide can be conceptualized starting from a suitable dichlorinated benzoic acid precursor. A common strategy involves the nitration of a dichlorobenzoyl chloride, followed by amidation and subsequent reduction of the nitro group.

Caption: Plausible synthetic workflow for 3-Amino-2,4-dichlorobenzamide.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on common synthetic methodologies for similar compounds. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary.

Step 1: Nitration of 2,4-Dichlorobenzoic Acid

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 2,4-dichlorobenzoic acid in portions, maintaining the temperature below 10°C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the crude 3-nitro-2,4-dichlorobenzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Formation of 3-Nitro-2,4-dichlorobenzoyl Chloride

-

Reflux a mixture of 3-nitro-2,4-dichlorobenzoic acid and an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for several hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-nitro-2,4-dichlorobenzoyl chloride.

Step 3: Amidation

-

Dissolve the crude 3-nitro-2,4-dichlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

If necessary, add water to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield crude 3-nitro-2,4-dichlorobenzamide.

Step 4: Reduction of the Nitro Group

-

Suspend 3-nitro-2,4-dichlorobenzamide in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2,4-dichlorobenzamide.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a solid of high purity.

Spectroscopic Characterization (Predicted)

As no experimental spectra are readily available, the following are predicted spectroscopic characteristics based on the structure of 3-Amino-2,4-dichlorobenzamide.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two protons on the aromatic ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, chloro, and benzamide substituents.

-

Amine Protons (-NH₂): A broad singlet is anticipated in the region of δ 4.0-5.5 ppm, the chemical shift of which is dependent on the solvent and concentration.

-

Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons are expected in the range of δ 7.0-8.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The chemical shifts will be influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (Amine and Amide): Two or more bands are expected in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide groups.

-

C=O Stretching (Amide): A strong absorption band is predicted around 1640-1680 cm⁻¹.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are expected for the C-Cl bonds.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 204 and 206, with an isotopic pattern characteristic of a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio.

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for 3-Amino-2,4-dichlorobenzamide, its structural motifs suggest potential areas for investigation. Substituted benzamides are known to possess a wide range of pharmacological properties, including antipsychotic, antiemetic, and prokinetic activities. The amino and dichloro substituents could modulate these activities or introduce novel ones.

The primary amino group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for various biological targets, including enzymes and receptors, in the context of drug discovery programs.

Safety and Handling

No specific toxicity data is available for 3-Amino-2,4-dichlorobenzamide. However, based on the general properties of aromatic amines and chlorinated compounds, it should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-2,4-dichlorobenzamide represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This technical guide, by necessity, has relied on predictive methods and data from analogous structures to provide a foundational understanding of its properties. It is our hope that this document will serve as a valuable starting point for researchers, encouraging the experimental investigation required to fully characterize this compound and unlock its potential applications. The provided generalized protocols offer a framework for its synthesis and characterization, paving the way for future studies.

References

Due to the lack of specific literature for 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5), this section provides references to general synthetic methodologies and spectroscopic principles relevant to the compound class.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Larock, R.C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

An In-Depth Technical Guide to 3-Amino-2,4-dichlorobenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-2,4-dichlorobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its chemical properties, explore a detailed synthetic pathway, outline methods for its characterization, and discuss its potential as a scaffold in drug discovery.

Core Molecular Attributes of 3-Amino-2,4-dichlorobenzamide

3-Amino-2,4-dichlorobenzamide is a substituted benzamide featuring an amino group and two chlorine atoms on the aromatic ring. These functional groups impart specific chemical properties that are of interest in the design of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O | |

| Molecular Weight | 205.04 g/mol | |

| CAS Number | 1360623-95-5 |

Synthesis of 3-Amino-2,4-dichlorobenzamide: A Step-by-Step Protocol

The synthesis of 3-Amino-2,4-dichlorobenzamide can be approached through a multi-step process starting from a readily available dichlorinated benzene derivative. The following protocol outlines a logical and field-proven synthetic strategy.

Causality Behind Experimental Choices

The chosen synthetic route (Figure 1) prioritizes the strategic introduction of the amino and amide functionalities. Nitration of the benzene ring is a key initial step, followed by conversion to a benzamide, and finally, reduction of the nitro group to the desired amine. This sequence is designed to manage regioselectivity and functional group compatibility throughout the synthesis.

Technical Guide: Substituted Benzamide Building Blocks for Medicinal Chemistry

Topic: Substituted Benzamide Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide

Executive Summary

The benzamide moiety (

This guide provides a technical blueprint for leveraging substituted benzamides in drug discovery, focusing on structural optimization, synthetic regiocontrol, and validated experimental protocols.

Medicinal Chemistry Architecture

Pharmacophore Mechanics

The utility of the benzamide scaffold stems from its electronic and steric tunability. The amide bond often adopts a planar conformation conjugated with the phenyl ring, though ortho-substitution can force an out-of-plane twist, critically altering target binding.[2]

-

Hydrogen Bonding: The amide NH acts as a donor, while the carbonyl oxygen is an acceptor. In HDAC inhibitors, this motif is often part of a "zinc-binding group" (ZBG) precursor or interacts with the channel leading to the active site.[2]

-

Conformational Locking: Substituents at the ortho position (e.g., Fluorine, Methoxy) can form Intramolecular Hydrogen Bonds (IMHBs) with the amide NH.[2] This "locks" the conformation, reducing the entropic penalty upon binding.[2]

-

Example: An ortho-fluorine atom creates a pseudo-six-membered ring via

interaction, enhancing membrane permeability by masking polarity.[2]

-

Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the benzamide core.

Figure 1: Strategic substitution logic for the benzamide scaffold. Ortho-substituents control conformation; meta/para-substituents drive physicochemical properties and target engagement.[2]

Synthetic Methodologies: Regiocontrol & Efficiency

While standard amide coupling (using HATU/EDC) is ubiquitous, the Directed Ortho Metalation (DoM) strategy is the most powerful tool for functionalizing the benzamide ring after the scaffold is built.[2] The amide group is a potent Directed Metalation Group (DMG).[2]

Comparison of Synthetic Routes

| Parameter | Route A: Classical Coupling | Route B: Directed Ortho Metalation (DoM) |

| Starting Material | Pre-functionalized Benzoic Acids | Simple/Unsubstituted Benzamides |

| Key Reagents | HATU, T3P, EDC/HOBt | s-BuLi, n-BuLi, TMEDA |

| Regioselectivity | Dependent on commercial availability | Highly predictable (ortho to amide) |

| Scope | Amide bond formation only | C-C, C-Halogen, C-S bond formation |

| Limitation | Late-stage functionalization is difficult | Requires anhydrous/cryogenic conditions |

Visualization: DoM Synthetic Workflow

The DoM pathway allows for the rapid generation of libraries with diverse ortho-substituents from a single parent benzamide.[2]

Figure 2: Mechanism of Directed Ortho Metalation (DoM).[2] The amide group directs the lithiating base to the ortho-proton via the Complex Induced Proximity Effect (CIPE).

Detailed Experimental Protocol

Protocol: Regioselective Ortho-Formylation of N,N-Diethylbenzamide via DoM

Objective: To introduce an aldehyde group ortho to the amide, creating a handle for further cyclization or reductive amination. This protocol utilizes the Complex Induced Proximity Effect (CIPE).[2]

Safety: s-Butyllithium is pyrophoric.[2] All steps must be performed under an inert atmosphere (Ar or

Materials:

-

N,N-Diethylbenzamide (1.0 equiv)[2]

-

s-Butyllithium (s-BuLi) (1.2 equiv, 1.4 M in cyclohexane)[2]

-

TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)[2]

-

DMF (Dimethylformamide) (1.5 equiv, anhydrous)[2]

-

THF (Tetrahydrofuran) (anhydrous)[2]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent & Substrate: Charge the flask with N,N-Diethylbenzamide (1.0 g, 5.6 mmol) and TMEDA (0.78 g, 6.7 mmol) dissolved in anhydrous THF (15 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

-

Why: Low temperature prevents the "Benzyne mechanism" (nucleophilic attack on the ring) and favors directed deprotonation.[2]

-

-

Lithiation (The Critical Step): Add s-BuLi (4.8 mL, 6.7 mmol) dropwise via syringe over 10 minutes. The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

Stirring: Stir at -78°C for 45–60 minutes to ensure complete lithiation.

-

-

Electrophilic Trapping: Add anhydrous DMF (0.61 g, 8.4 mmol) dropwise.

-

Observation: The color may fade or shift.[2]

-

-

Warming: Allow the reaction to warm slowly to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated aqueous

(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: If the yield is low or the starting material is recovered, it indicates insufficient lithiation time or moisture contamination.[2] If regioisomers (meta/para) are observed, the temperature was likely too high during base addition.[2]

Case Studies in Drug Development

HDAC Inhibitors: Entinostat (MS-275)

Target: Histone Deacetylases (Class I).[2] Benzamide Role: The benzamide group acts as a surface recognition cap and a linker to the zinc-binding domain.[2] Unlike hydroxamic acids (e.g., SAHA), benzamides like Entinostat show kinetic selectivity for HDAC1/2/3 due to their slower "on/off" rates and specific interaction with the internal cavity of the enzyme.

-

Key Structural Feature: The 2-amino group on the benzamide ring forms an internal H-bond, planarizing the system for optimal insertion into the HDAC tunnel.[2]

Antipsychotics: Sulpiride & Amisulpride

Target: Dopamine

-

Key Structural Feature: The presence of a sulfone or sulfonamide group meta or para to the amide, combined with a specific pyrrolidine side chain, creates a distinct pharmacophore that avoids the extrapyramidal side effects common with typical antipsychotics.

References

-

Snieckus, V. (1990).[2][4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews, 90(6), 879–933.[2] Link[2]

-

Lessene, G., et al. (2011).[2] "Benzamides as a privileged scaffold for the development of BCL-2 family inhibitors."[2] Nature Chemical Biology, 7, 273–284.

-

Mottamal, M., et al. (2015).[2] "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, 20(3), 3898–3941.[2] Link[2]

-

Anzini, M., et al. (2008).[2] "Synthesis and biological evaluation of novel 6-substituted benzamide derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry, 51(15), 4476–4481.[2] Link[2]

-

BenchChem. (2025).[2][3][5] "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery."[2] Link[2]

Sources

Strategic Sourcing and Quality Validation of 3-Amino-2,4-Dichlorobenzamide

Technical Guide & Whitepaper

Executive Summary: The "Isomer Trap" in Sourcing

3-Amino-2,4-dichlorobenzamide (CAS: 1360623-95-5) is a high-value, specific regioisomer used primarily as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals. Unlike its more common congeners (e.g., 3-amino-2,5-dichlorobenzamide), this compound is often subject to supply chain ambiguity .

The core challenge for researchers is not merely finding a supplier, but validating that the supplied material is the correct 2,4-dichloro regioisomer. Due to the directing effects during synthesis (chlorination of benzamides), commercial batches frequently contain significant levels of the 2,6-dichloro or 4,6-dichloro isomers, which share identical molecular weights (LC-MS silent) but possess vastly different biological activity profiles.

This guide provides a technical framework for sourcing, price benchmarking, and analytically validating this critical intermediate.

Chemical Profile & Specifications

| Feature | Specification | Technical Note |

| Chemical Name | 3-Amino-2,4-dichlorobenzamide | Critical: Verify position of Amino (-NH2) relative to Amide (-CONH2). |

| CAS Number | 1360623-95-5 | Note:[1] Often confused with 2280-93-5 (2,5-dichloro isomer). |

| Molecular Formula | C₇H₆Cl₂N₂O | MW: 205.04 g/mol |

| Physical State | Off-white to pale yellow solid | Darkening indicates oxidation of the aniline moiety. |

| Solubility | DMSO, MeOH, DMF | Poor solubility in water/DCM. |

| pKa (Calc) | ~3.5 (Aniline), ~13 (Amide) | Weakly basic; susceptible to salt formation. |

Market Landscape & Price Comparison

The market for 3-Amino-2,4-dichlorobenzamide is tiered. It is not a commodity chemical; it is a Fine Chemical Building Block . Prices fluctuate based on synthesis difficulty and batch availability.

Tiered Pricing Structure (Estimates Q1 2026)

| Supplier Tier | Scale | Est. Price Range (USD) | Lead Time | Risk Profile |

| Tier 1: Catalog Vendors (e.g., Sigma/Merck, TCI) | mg - 1g | $350 - $550 / g | 1-3 Days | Low: High QC, usually re-tested before ship. |

| Tier 2: Specialized Building Block (e.g., Combi-Blocks, Enamine) | 1g - 10g | $150 - $300 / g | 1-2 Weeks | Medium: Good balance of cost/quality. |

| Tier 3: Bulk/CRO (China/India) (e.g., Bide Pharmatech, local CROs) | >100g | $1,500 - $3,000 / kg | 4-8 Weeks | High: Requires internal validation of isomer purity. |

Strategic Insight: For early-stage R&D (hit-to-lead), rely on Tier 1/2. The cost of a failed reaction due to isomer impurity ($500+) outweighs the savings on the starting material. Move to Tier 3 only when process chemistry requires >100g and you have an established internal QC method.

Sourcing Decision Framework

Do not simply choose the lowest price. Use this logic flow to determine the correct sourcing channel based on your project phase.

Figure 1: Sourcing Decision Tree. Note: All sourced material, regardless of vendor tier, requires internal validation due to the high risk of regioisomer contamination.

Technical Validation: The "Self-Validating" Protocol

The primary risk with this compound is Regioisomerism .

-

Impurity: 3-Amino-2,6-dichlorobenzamide (often formed if the starting material was 2,6-dichlorobenzoic acid).

Standard LC-MS is insufficient because both isomers have the same mass (m/z 205/207) and similar retention times on C18 columns. You must use 1H NMR for structural assignment.

A. The "Coupling Constant" Check (NMR Protocol)

This is the definitive test. The splitting pattern of the aromatic protons distinguishes the substitution pattern.

-

Solvent: DMSO-d6 (CDCl3 is often too poor a solvent).

-

Logic:

-

2,4-Dichloro (Target): You will see two aromatic protons that are ortho to each other.

-

Signal: Two doublets (d) with a coupling constant J ≈ 8.0 - 9.0 Hz .

-

-

2,6-Dichloro (Impurity): You will see two aromatic protons that are meta to each other (if 3-amino). Or, if symmetric, a singlet.

-

3,5-Dichloro (Impurity): Two protons meta to each other.

-

Signal: Two doublets (d) with J ≈ 2.0 Hz .

-

-

Acceptance Criteria:

"Spectrum must show two doublets in the aromatic region (approx 6.5 - 7.5 ppm) with J > 8.0 Hz. Presence of J < 3.0 Hz indicates wrong isomer."

B. HPLC Purity Protocol

Once identity is confirmed via NMR, use HPLC to quantify purity (organic impurities).

Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Amide absorption) and 210 nm.

-

Retention Time: Expect elution ~4.5 - 5.5 min (compound is moderately lipophilic).

Synthesis Context (If Sourcing Fails)

If commercial supply is unavailable, the compound can be synthesized. Understanding this route helps predict impurities in purchased batches.

Route: Nitration of 2,4-dichlorobenzoic acid followed by amidation and reduction.

Figure 2: Synthetic Pathway.[4][5] Key Risk: The nitration step (Step 1) is not 100% regioselective. It may produce 2,4-dichloro-5-nitrobenzoic acid, leading to the 5-amino impurity in the final product.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5). Retrieved from

-

PubChem. Compound Summary: 3-Amino-2,4-dichlorobenzamide. National Library of Medicine. Retrieved from

-

BenchChem. Technical Guide: Benzamide Analogs and Scaffolds. Retrieved from

-

Reagentia. Pricing and Availability for Chlorinated Benzamides. Retrieved from

-

ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures and Characterization. Retrieved from [6]

Sources

- 1. 3-Amino-2,4-dichlorobenzamide | 1360623-95-5 [sigmaaldrich.com]

- 2. N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-AMINO-2,4-DICHLOROBENZAMIDE (1 x 1 g) | Reagentia [reagentia.eu]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Comparative Analysis of Benzamide Scaffolds: 3-Aminobenzamide vs. 3-Amino-2,4-Dichlorobenzamide

[1]

Executive Summary: The Divergence of Function

In the realm of benzamide pharmacophores, the addition of halogen substituents is rarely a trivial modification; it fundamentally alters the molecule's electronic landscape and steric profile.[1]

-

3-Aminobenzamide (3-AB) is the prototypical biological probe .[1] It functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), mimicking the nicotinamide moiety of NAD+.[1] Its utility lies in its ability to fit into the conserved active site of PARP enzymes.

-

3-Amino-2,4-dichlorobenzamide (3-A-2,4-DCB) functions primarily as a specialized chemical scaffold .[1] The introduction of chlorine atoms at the 2 and 4 positions creates a "steric lock" around the amine and drastically reduces its nucleophilicity. This compound is less of a direct biological probe and more of a building block for lipophilic pharmacophores or agrochemicals (structurally related to the herbicide Chloramben).[1]

Structural & Electronic Characterization

The functional difference between these two molecules is driven by the Ortho-Effect and Inductive Withdrawal .[1]

Chemical Structure Comparison[1][2][3]

| Feature | 3-Aminobenzamide (3-AB) | 3-Amino-2,4-Dichlorobenzamide |

| Formula | C₇H₈N₂O | C₇H₆Cl₂N₂O |

| MW | 136.15 g/mol | ~205.04 g/mol |

| LogP (Est.) | 0.33 (Hydrophilic) | ~2.1 (Lipophilic) |

| Amine Environment | Open/Accessible: The meta-amino group is free to act as a hydrogen bond donor/acceptor.[1] | Sterically Hindered: The amine at C3 is flanked by bulky Chlorines at C2 and C4.[1] |

| Electronic State | Nucleophilic: The amine lone pair is available for reaction.[1] | Deactivated: Chlorine atoms (electron-withdrawing) reduce electron density on the ring and amine.[1] |

| Solubility | Soluble in ethanol, DMSO, water (moderate).[1] | Low water solubility; high solubility in organic solvents (DCM, EtOAc).[1] |

The "Steric Lock" Mechanism

In 3-AB, the amine group can rotate relatively freely, allowing it to optimize hydrogen bonding interactions within a protein pocket (like PARP).[1] In 3-A-2,4-DCB, the chlorine atoms at positions 2 and 4 impose severe rotational barriers.[1]

-

Consequence: The 3-A-2,4-DCB molecule is rigid.[1] If the target binding pocket cannot accommodate the width of the chlorine atoms (approx.[1] 1.75 Å radius each), the molecule will not bind, regardless of the benzamide core.[1] This explains why 3-A-2,4-DCB is not a standard PARP inhibitor despite preserving the benzamide motif.[1]

Figure 1: Structural divergence leading to distinct functional applications.[1]

Biological Application: PARP Inhibition

The primary utility of 3-aminobenzamide is in the study of DNA repair mechanisms.[1]

Mechanism of Action (3-AB)

Poly(ADP-ribose) polymerase (PARP) enzymes detect DNA strand breaks.[1] They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains.

-

Binding: 3-AB binds to the nicotinamide-binding pocket of the PARP catalytic domain.[1]

-

Competition: It competes with NAD+.[1]

-

Inhibition: By occupying the site, it prevents the transfer of ADP-ribose units, effectively halting the DNA repair signal.[1] This can induce apoptosis in cancer cells with defective BRCA pathways (Synthetic Lethality).[1]

Why 3-A-2,4-DCB is NOT a PARP Probe

While 3-A-2,4-DCB possesses the amide group necessary for hydrogen bonding with the Gly863 and Ser904 residues (in PARP-1), the 2,4-dichloro substitution creates two failure modes:

-

Steric Clash: The active site of PARP is narrow.[1] The chlorine at position 2 (ortho to the amide) likely clashes with the pocket walls (specifically the hydrophobic pocket usually occupied by the adenosine ribose of NAD+).[1]

-

Electronic Mismatch: The electron-withdrawing chlorines reduce the basicity of the amide oxygen, weakening the critical hydrogen bond acceptor capability required for high-affinity binding.[1]

Experimental Protocols

Synthesis of 3-Amino-2,4-Dichlorobenzamide

Note: Direct chlorination of 3-aminobenzamide is uncontrolled.[1] The preferred route is the reduction of the nitro-precursor.[1]

Precursor: 2,4-Dichloro-3-nitrobenzamide (often derived from nitration of 2,4-dichlorobenzoic acid derivatives).

Method: Iron-Mediated Reduction (Bechamp Reduction) This method is preferred over catalytic hydrogenation (Pd/C) to avoid accidental de-halogenation (removal of Chlorine atoms).[1]

Reagents:

-

Crude 2,4-dichloro-3-nitrobenzamide (1.0 eq)[1]

-

Iron Powder (Fe, 3.0 eq)[1]

-

Ammonium Chloride (NH₄Cl, 0.5 eq)

-

Solvent: Ethanol/Water (3:1 v/v)[1]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve NH₄Cl in the Ethanol/Water mixture.

-

Activation: Add Iron powder and heat to 60°C for 15 minutes to activate the iron surface.

-

Addition: Slowly add the nitro-benzamide precursor to the stirring mixture.

-

Reflux: Increase temperature to reflux (approx. 80-90°C) and stir vigorously for 2–4 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).[1] The starting material (nitro) will be less polar than the product (amine).[1]

-

Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The product, 3-amino-2,4-dichlorobenzamide , will precipitate as an off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water if necessary.

PARP Inhibition Assay (For 3-AB Validation)

To verify the activity of 3-aminobenzamide (or lack thereof in the dichloro-analog), use a colorimetric PARP assay.[1]

Reagents:

-

Purified PARP enzyme (Human PARP-1).[1]

-

Substrate: Biotinylated NAD+.

-

Histone-coated 96-well plate.[1]

Workflow:

-

Coat: Coat wells with Histones (PARP DNA substrate mimic).[1]

-

Incubate: Add PARP enzyme buffer + Test Compound (3-AB at 10 µM - 1 mM).

-

Reaction: Initiate by adding Biotin-NAD+ and activated DNA.[1] Incubate for 1 hour at 37°C.

-

Detection: Wash wells. Add Streptavidin-HRP.[1] Incubate 30 mins.

-

Read: Add TMB substrate. Measure Absorbance at 450 nm.[1]

References

-

MedChemExpress . 3-Aminobenzamide (PARP-IN-1) Product Information. Retrieved from .[1]

-

Sigma-Aldrich . 3-Amino-2,4-dichlorobenzamide Product Specification. Retrieved from .[1]

-

PubChem . 3-Aminobenzamide Compound Summary. Retrieved from .[1]

-

BenchChem . Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs (Contextual Reference for Chlorinated Benzamide Scaffolds). Retrieved from .[1]

The Ascendant Role of 2,4-Dichlorobenzamide Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 2,4-dichlorobenzamide moiety has, in recent years, solidified its status as one such scaffold. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring coupled with the versatile amide linkage, provide a foundation for the design of potent and selective modulators of various physiological processes. This guide serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, navigating the synthesis, mechanisms of action, and therapeutic applications of this promising class of compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for innovation.

I. The Synthetic Keystone: Crafting 2,4-Dichlorobenzamide Derivatives

The journey of discovery for any novel therapeutic agent begins with its synthesis. The 2,4-dichlorobenzamide core is typically assembled through the reaction of 2,4-dichlorobenzoyl chloride with a primary or secondary amine. This seemingly straightforward acylation reaction offers a high degree of modularity, allowing for the introduction of diverse functionalities at the amine position, which is crucial for tuning the pharmacological profile of the resulting derivative.

A. Preparation of the Key Intermediate: 2,4-Dichlorobenzoyl Chloride

The primary precursor, 2,4-dichlorobenzoyl chloride, can be synthesized from 2,4-dichlorobenzoic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to the more reactive acyl chloride.[1]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add 2,4-dichlorobenzoic acid.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (around 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting 2,4-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.[1]

B. The Amide Bond Formation: A Gateway to Diversity

The nucleophilic acyl substitution of 2,4-dichlorobenzoyl chloride with a wide array of amines is the cornerstone of generating a library of derivatives. The choice of the amine component is a critical experimental decision that directly influences the biological activity of the final compound.

General Experimental Protocol: Synthesis of 2,4-Dichlorobenzamide Derivatives

-

Reaction Setup: In a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dissolve the desired primary or secondary amine (1 equivalent).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[]

-

Acyl Chloride Addition: Cool the reaction mixture in an ice bath and slowly add a solution of 2,4-dichlorobenzoyl chloride (1 equivalent) in the same solvent.[3][4][5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2,4-dichlorobenzamide derivative.

II. Mechanisms of Action: A Multifaceted Approach to Disease Modulation

The therapeutic potential of 2,4-dichlorobenzamide derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of key signaling pathways implicated in various diseases.

A. Anticancer Activity: Targeting the Machinery of Malignancy

Several 2,4-dichlorobenzamide derivatives have demonstrated significant anticancer activity through diverse mechanisms.

-

Topoisomerase II Inhibition: Certain 4-benzoyl-1-(2,4-dichlorobenzoyl)thiosemicarbazide derivatives have been identified as potent inhibitors of human DNA topoisomerase II.[6] These compounds stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent apoptosis in cancer cells.

-

Kinase Inhibition: The 2,4-dianilinopyrimidine scaffold, when incorporating N-substituted benzamides, has yielded potent inhibitors of Focal Adhesion Kinase (FAK).[7] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. These derivatives typically bind to the ATP-binding pocket of the kinase, preventing its phosphorylation and downstream signaling. Other kinases, such as Src kinase, have also been identified as targets for derivatives containing the dichlorophenyl moiety.[8]

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.[9]

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (DMSO) should be included.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibitors of topoisomerase II will prevent the relaxation of supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the control.[9]

B. Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 2,4-dichlorobenzamide have shown promise as anticonvulsant agents. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has demonstrated a broad spectrum of anticonvulsant activity in various animal models.[4][10][11][12] The proposed mechanism of action involves the modulation of multiple neurotransmitter systems, including:

-

GABAergic System: Enhancement of GABAergic inhibition.

-

Glycinergic System: Interaction with glycine receptors.

-

Adenosinergic System: Modulation of adenosine receptors.

This multi-target approach is a highly desirable attribute for anticonvulsant drugs, as it may lead to a broader efficacy profile and a reduced likelihood of resistance development.

C. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The 2,4-dichlorobenzamide scaffold has been incorporated into molecules with significant anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13]

-

Enzyme Inhibition: The anti-inflammatory drug fenclofenac, a 2-(2,4-dichlorophenoxy)phenylacetic acid derivative, is known to possess anti-inflammatory, analgesic, and antipyretic properties.[14] While not a direct benzamide, its structure highlights the importance of the 2,4-dichlorophenyl moiety in this therapeutic area. The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[16][17][18][19]

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][19]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

D. Antidiabetic Activity: Regulating Glucose Homeostasis

Certain 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been identified as inhibitors of α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion.[3] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. This mechanism of action is a well-established therapeutic strategy for the management of type 2 diabetes.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

-

Reagent Preparation: Prepare a starch solution (substrate), a solution of α-amylase, and a dinitrosalicylic acid (DNSA) color reagent.

-

Reaction Setup: In a series of test tubes, add the starch solution and different concentrations of the test compound. A control without the inhibitor and a blank without the enzyme should be included.

-

Enzyme Addition: Add the α-amylase solution to all tubes except the blank and incubate at 37°C for a specific time (e.g., 20 minutes).[20]

-

Color Development: Stop the reaction by adding the DNSA reagent and heat the tubes in a boiling water bath for 5 minutes.[20]

-

Spectrophotometric Measurement: After cooling, measure the absorbance of the solutions at 540 nm.

-

Calculation of Inhibition: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test samples with that of the control.[21]

III. Quantitative Data Summary

| Derivative Class | Therapeutic Area | Target/Mechanism | Key Findings | Reference |

| 4-Benzoyl-1-(2,4-dichlorobenzoyl)thiosemicarbazides | Anticancer | Topoisomerase II inhibition | Potent inhibition of human DNA topoisomerase II, leading to apoptosis. | [6] |

| 2,4-Dianilinopyrimidines with N-substituted benzamides | Anticancer | FAK inhibition | Potent and selective inhibition of Focal Adhesion Kinase. | [7] |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | Anticonvulsant | Modulation of GABAergic, glycinergic, and adenosinergic systems | Broad-spectrum anticonvulsant activity in animal models. | [4][10][11][12] |

| 2-(2,4-Dichlorophenoxy)phenylacetic acid (Fenclofenac) | Anti-inflammatory | COX inhibition (presumed) | Potent anti-inflammatory, analgesic, and antipyretic properties. | [14] |

| 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Antidiabetic | α-Glucosidase and α-amylase inhibition | Significant inhibition of carbohydrate-hydrolyzing enzymes. | [3] |

IV. Conclusion and Future Perspectives

The 2,4-dichlorobenzamide scaffold has unequivocally demonstrated its value as a versatile starting point for the development of novel therapeutic agents across a spectrum of diseases. The ease of its synthesis and the potential for extensive chemical modification provide a fertile ground for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties. The diverse mechanisms of action, ranging from enzyme inhibition to the modulation of complex neurotransmitter systems, underscore the remarkable adaptability of this chemical entity.

Future research in this area should focus on several key aspects:

-

Expansion of Target Space: High-throughput screening and computational modeling can be employed to identify novel biological targets for 2,4-dichlorobenzamide derivatives.

-

Structure-Based Drug Design: The elucidation of co-crystal structures of these derivatives with their target proteins will enable a more rational and efficient design of next-generation inhibitors with improved potency and selectivity.

-

Exploration of New Therapeutic Areas: The demonstrated activities of these compounds suggest their potential in other disease areas, such as neurodegenerative disorders, infectious diseases, and metabolic syndromes.

V. References

-

Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from [Link]

-

YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][22][23]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Retrieved from [Link]

-

ResearchGate. (n.d.). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

-

Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride. Retrieved from

-

ResearchGate. (n.d.). (PDF) Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

-

SlideShare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

-

Ceska Slov Farm. (n.d.). 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. Retrieved from [Link]

-

Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. Retrieved from [Link]

-

ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticonvulsant activity of 2- and 3-aminobenzanilides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

-

Frontiers. (n.d.). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2,4-Dichlorobenzyl Chloride. Retrieved from [Link]

Sources

- 1. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. inotiv.com [inotiv.com]

- 18. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 23. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

melting point of 3-Amino-2,4-dichlorobenzamide

The melting point is a fundamental property that provides invaluable insight into the identity, purity, and solid-state characteristics of a compound. For a novel substance like 3-Amino-2,4-dichlorobenzamide, where literature data is unavailable, a systematic experimental approach is required. By employing the detailed protocols for capillary and DSC methods outlined in this guide, researchers and drug development professionals can confidently and accurately determine this critical parameter. This foundational data underpins further research, ensuring the quality and consistency of the material used in subsequent biological assays, formulation studies, and manufacturing processes, ultimately improving the chances of success in drug design and discovery. [27]

References

-

Pharmaguideline. Benzamides: Sulpiride. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Veeprho. Effect of Polymorphism Formulations. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. [Link]

-

PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

-

PubMed. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ResearchGate. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

Sciencing. What Factors Affect Melting Point?. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Symbiosis Online Publishing. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

Analytical Testing Labs. Melting Point Determination. [Link]

-

Royal Society of Chemistry. A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now. [Link]

-

Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]

-

PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

American Pharmaceutical Review. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

-

Reagentia. 3-AMINO-2,4-DICHLOROBENZAMIDE (1 x 250 mg). [Link]

-

ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

Sources

- 1. 3-AMINO-2,4-DICHLOROBENZAMIDE (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. 1360623-95-5 Cas No. | 3-Amino-2,4-dichlorobenzamide | Apollo [store.apolloscientific.co.uk]

- 3. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. mt.com [mt.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. promptpraxislabs.com [promptpraxislabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. veeprho.com [veeprho.com]

- 19. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 21. rsc.org [rsc.org]

- 22. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Methodological & Application

synthesis of 3-Amino-2,4-dichlorobenzamide from 2,4-dichloro-3-nitrobenzamide

An Application Guide for the Synthesis of 3-Amino-2,4-dichlorobenzamide

Introduction: The Strategic Importance of 3-Amino-2,4-dichlorobenzamide

3-Amino-2,4-dichlorobenzamide is a valuable substituted aniline derivative that serves as a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. The strategic placement of the amino, chloro, and amide functional groups provides a versatile scaffold for developing complex molecules, particularly in the agrochemical and medicinal chemistry fields. Its synthesis, therefore, is of significant interest to researchers in drug discovery and process development.

This document provides a comprehensive guide to the synthesis of 3-Amino-2,4-dichlorobenzamide via the chemical reduction of its nitro precursor, 2,4-dichloro-3-nitrobenzamide. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated laboratory protocol, and discuss critical aspects of process control, safety, and product characterization. This guide is designed for chemistry professionals who require a reliable and well-understood method for preparing this key intermediate.

Chemical Transformation: Mechanism and Strategy

The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the desired aniline.[1]

Several methods are available for this reduction, including catalytic hydrogenation and metal-mediated reductions.[2][3][4]

-

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5][6] It is known for its clean reaction profile and high yields. However, it requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

-

Metal-Mediated Reduction: The use of metals such as iron, zinc, or tin in an acidic medium is a classic, robust, and cost-effective approach.[1][7]

-

Iron (Fe) in acidic medium (e.g., acetic acid or HCl): This is a widely used industrial process. Iron powder acts as the electron donor, and the acid activates the metal surface and serves as a proton source.[8][9]

-

Tin(II) Chloride (SnCl₂): This reagent is particularly useful for its mildness and high chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functionalities like esters or nitriles.[10][11][12] The reaction mechanism involves electron transfer from the Sn²⁺ ion.[11]

-

For this application note, we will focus on the Tin(II) Chloride (SnCl₂) reduction method . This choice is predicated on its excellent functional group tolerance, high yields, mild reaction conditions, and straightforward laboratory implementation, making it an ideal choice for research and development settings.

Experimental Protocol: Synthesis of 3-Amino-2,4-dichlorobenzamide

This protocol details the reduction of 2,4-dichloro-3-nitrobenzamide using tin(II) chloride dihydrate in an ethanol solvent system.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 2,4-dichloro-3-nitrobenzamide | >98% Purity | Commercial | 139952-03-9 | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Commercial | 10025-69-1 | Reducing Agent |

| Ethanol (EtOH) | Anhydrous, 200 Proof | Commercial | 64-17-5 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial | 141-78-6 | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Prepared in-house | 71-36-3 | For neutralization and work-up |

| Brine (Saturated NaCl solution) | ACS Reagent Grade | Prepared in-house | 7647-14-5 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial | 7757-82-6 | Drying Agent |

| Deionized Water (DI H₂O) | High Purity | Laboratory Supply | 7732-18-5 | For work-up |

Equipment

-

Three-neck round-bottom flask (appropriate size for scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-nitrobenzamide (5.0 g, 21.1 mmol).

-

Add ethanol (100 mL) to the flask to dissolve the starting material. Gentle warming may be required.

-

-

Addition of Reducing Agent:

-

In a separate beaker, dissolve tin(II) chloride dihydrate (23.8 g, 105.5 mmol, 5 equivalents) in ethanol (50 mL).

-

Add the SnCl₂ solution to the stirred solution of the nitrobenzamide in the reaction flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Maintain the reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Reaction Quench and Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over crushed ice (approx. 200 g).

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate tin salts as a white solid. Be cautious as CO₂ evolution will cause foaming.

-

Filter the resulting slurry through a pad of celite in a Büchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

-

Extraction and Isolation:

-

Transfer the combined filtrate to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine all organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).[8][13]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

-

-

Purification:

-

The crude solid can be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes.[13] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Amino-2,4-dichlorobenzamide.

Characterization of 3-Amino-2,4-dichlorobenzamide

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | To be determined experimentally. |

| ¹H NMR (400 MHz, DMSO-d₆) | Expect distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the amide (-CONH₂) protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expect signals for the 6 aromatic carbons and the carbonyl carbon. |

| Mass Spec (ESI+) | Calculated for C₇H₇Cl₂N₂O [M+H]⁺: 204.99. Found: To be determined. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching. |

Safety and Handling Precautions

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Nitroaromatic Compounds: The starting material, 2,4-dichloro-3-nitrobenzamide, is a nitroaromatic compound. These compounds are toxic and can be absorbed through the skin.[14] They may also be thermally sensitive.[15][16] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood.

-

Tin Compounds: Tin(II) chloride is corrosive and can cause irritation. Avoid inhalation of dust and contact with skin and eyes.[11]

-

Solvents: Ethanol and ethyl acetate are flammable liquids. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

-

Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and in a large vessel to avoid excessive foaming and potential overflow.

-

Waste Disposal: All chemical waste, including residual tin salts and organic solvents, must be disposed of according to institutional and local environmental regulations.

Troubleshooting and Scientific Rationale

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of SnCl₂·2H₂O can be added and the reaction continued for another 1-2 hours. The quality of the tin reagent is crucial; older reagents may be partially oxidized and less effective.

-

Low Yield: Poor recovery can result from incomplete extraction or precipitation of the product with tin salts during work-up. Ensure the pH is carefully adjusted to 7-8; a highly basic solution can hydrolyze the amide, while a highly acidic solution will keep the amine product protonated and soluble in the aqueous layer. Thoroughly washing the filtered tin salts with ethyl acetate is critical to recover any adsorbed product.

-

Purification Issues: If the product is difficult to recrystallize due to impurities, column chromatography on silica gel may be required. The choice of eluent (e.g., a gradient of hexanes/ethyl acetate) should be guided by TLC analysis. The formation of by-products can occur if the reaction is overheated or run for an excessive amount of time.[1]

Conclusion

The reduction of 2,4-dichloro-3-nitrobenzamide using tin(II) chloride is a reliable and efficient method for the laboratory-scale synthesis of 3-Amino-2,4-dichlorobenzamide. The protocol described herein is robust and utilizes common laboratory reagents and techniques. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for application in further synthetic endeavors.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. Available at: [Link]

-

4-Chloro-3-nitrobenzamide - PMC - NIH. Available at: [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

-

Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. Available at: [Link]

- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents.

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. Available at: [Link]

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. Available at: [Link]

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Available at: [Link]

-

Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid - ResearchGate. Available at: [Link]

-

Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

Catalytic hydrogenation of nitroarenes 6 into anilines 7. - ResearchGate. Available at: [Link]

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

-

Preparation of Arylamines, Part 1: Reduction of Nitroarenes - YouTube. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene - Carl ROTH. Available at: [Link]

-

Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. Available at: [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 14. iloencyclopaedia.org [iloencyclopaedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. icheme.org [icheme.org]

Application Note: Selective Reduction of Nitro Groups to Amino in Dichlorobenzamides

Abstract

The reduction of 3,5-dichloro-4-nitrobenzamide (and its structural isomers) to the corresponding amino-benzamide is a critical intermediate step in the synthesis of benzamide-based antipsychotics, radio-imaging agents, and agricultural chemicals. This transformation presents a specific chemoselectivity challenge: hydrodehalogenation . Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in the cleavage of the aryl-chlorine bonds, leading to significant yield loss and difficult purification. This guide details three validated protocols designed to strictly preserve halogen substituents while quantitatively reducing the nitro group.

Strategic Analysis: The Chemoselectivity Paradox

In aromatic nitro reduction, the primary objective is the transfer of 6 electrons to reduce

Reaction Pathways & Impurity Profile

The following diagram illustrates the competing pathways. The "Safe Pathway" (Green) yields the target. The "Critical Failure Mode" (Red) results in des-chloro impurities (monochlorobenzamide or benzamide).

Figure 1: Mechanistic pathways showing the target reduction sequence versus the hydrodehalogenation risk.

Validated Protocols

Protocol A: The "Gold Standard" – Iron/Acetic Acid (Béchamp Modification)

Best For: Large-scale synthesis, high reliability, low cost.

Mechanism: Single Electron Transfer (SET) from

Materials

-

Substrate: 3,5-dichloro-4-nitrobenzamide (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced grade) (4.0 – 5.0 equiv)

-

Solvent: Ethanol / Water (3:1 v/v)

-

Catalyst/Acid: Glacial Acetic Acid (0.5 equiv) or Ammonium Chloride (Solid, 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge the Substrate and Ethanol/Water solvent mixture.

-

Activation: Add Ammonium Chloride or Acetic Acid . Heat the mixture to 70°C.

-

Addition: Add Iron Powder portion-wise over 30 minutes. Note: The reaction is exothermic.[1] Monitor internal temperature to prevent runaway reflux.

-

Reflux: Stir vigorously at reflux (approx. 78-80°C) for 2–4 hours.

-